molecular formula C19H27FN2O2 B5530598 2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No. B5530598
M. Wt: 334.4 g/mol
InChI Key: UDSANJDOLVBMRU-KUHUBIRLSA-N
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Description

This compound belongs to a class of molecules that exhibit a range of biological activities due to their structural complexity and functional diversity. Its unique structure, characterized by a cyclopropyl group, a piperidinyl moiety, and a fluorophenyl group, indicates a potential for specific interactions with biological targets, leading to various pharmacological effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including the formation of the piperidine ring, introduction of the cyclopropyl and fluorophenyl groups, and final acetylation. Such syntheses require careful selection of starting materials and reaction conditions to achieve the desired stereochemistry and functional group incorporation (Watanuki et al., 2012).

properties

IUPAC Name

2-[(3R,4R)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-14-12-22(11-9-19(14,24)16-4-5-16)13-18(23)21-10-8-15-2-6-17(20)7-3-15/h2-3,6-7,14,16,24H,4-5,8-13H2,1H3,(H,21,23)/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSANJDOLVBMRU-KUHUBIRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CC2)O)CC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CC2)O)CC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

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